Isotopic Mass Shift in MRM Transition
S-Phenyl-d5-mercapturic Acid provides a distinct multiple reaction monitoring (MRM) transition of m/z 243 → 114 in negative electrospray ionization mode, compared to m/z 238 → 109 for unlabeled S-PMA, yielding a +5 Da precursor ion mass shift and +5 Da product ion mass shift [1]. This 5 Da mass difference ensures baseline chromatographic separation and eliminates cross-talk interference between the internal standard and analyte channels, a requirement for validated quantitative bioanalysis under regulatory guidance .
| Evidence Dimension | Precursor and product ion m/z in negative ESI-MRM |
|---|---|
| Target Compound Data | m/z 243 → 114 (S-Phenyl-d5-mercapturic Acid) |
| Comparator Or Baseline | m/z 238 → 109 (unlabeled S-PMA) |
| Quantified Difference | Mass shift: +5 Da (precursor) and +5 Da (product); MRM transition distinct |
| Conditions | LC-MS/MS with negative electrospray ionization; Genesis C18 column; mobile phase gradient elution |
Why This Matters
This 5 Da mass shift ensures complete separation of internal standard and analyte signals, eliminating ion suppression cross-interference and enabling compliance with FDA/EMA bioanalytical method validation guidelines.
- [1] Li Y, Li AC, Shi H, et al. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method. Biomed Chromatogr. 2006;20(6-7):597-604. doi:10.1002/bmc.653 View Source
